4-(3-Tolyl)furan-2-boronic acid

Catalog No.
S6630233
CAS No.
2096337-56-1
M.F
C11H11BO3
M. Wt
202.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3-Tolyl)furan-2-boronic acid

CAS Number

2096337-56-1

Product Name

4-(3-Tolyl)furan-2-boronic acid

IUPAC Name

[4-(3-methylphenyl)furan-2-yl]boronic acid

Molecular Formula

C11H11BO3

Molecular Weight

202.02 g/mol

InChI

InChI=1S/C11H11BO3/c1-8-3-2-4-9(5-8)10-6-11(12(13)14)15-7-10/h2-7,13-14H,1H3

InChI Key

RVXNDNNDWZLRLH-UHFFFAOYSA-N

SMILES

B(C1=CC(=CO1)C2=CC=CC(=C2)C)(O)O

Canonical SMILES

B(C1=CC(=CO1)C2=CC=CC(=C2)C)(O)O

The exact mass of the compound 4-(3-Tolyl)furan-2-boronic acid is 202.0801244 g/mol and the complexity rating of the compound is 210. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(3-Tolyl)furan-2-boronic acid is a highly specialized heteroaryl building block engineered for advanced Suzuki-Miyaura cross-coupling and materials synthesis [1]. Featuring a reactive furan-2-boronic acid core, it provides the high transmetalation rates characteristic of electron-rich heterocycles, while the strategic placement of a 3-tolyl (m-tolyl) group at the 4-position introduces critical steric and electronic modifications [2]. With a molecular weight of 202.01 g/mol, this free boronic acid balances the inherent reactivity of the furan system with enhanced stability against degradation, making it a highly targeted choice for synthesizing complex pharmaceutical intermediates and non-aggregating optoelectronic materials.

Procuring generic, unsubstituted furan-2-boronic acid as a cost-saving measure frequently results in process failure due to rapid protodeboronation under the aqueous basic conditions required for standard cross-coupling [1]. This degradation forces chemists to use massive stoichiometric excesses (often >2.5 equivalents), negating any initial cost savings and complicating downstream purification. Conversely, substituting with a highly symmetric analog like 4-phenylfuran-2-boronic acid often introduces severe solubility bottlenecks in non-polar process solvents like toluene. The specific meta-methyl substitution of 4-(3-Tolyl)furan-2-boronic acid breaks molecular symmetry to ensure higher solubility while providing enough steric shielding to protect the C-B bond, making it non-interchangeable for scalable, high-yield manufacturing [2].

Hydrolytic Stability and Protodeboronation Resistance

Unsubstituted heteroaryl boronic acids are notoriously unstable in basic aqueous media. Class-level kinetic studies demonstrate that the addition of a bulky aryl group at the 4-position significantly shields the boronic acid moiety [1]. While unsubstituted furan-2-boronic acid exhibits a half-life of less than 30 minutes at 60°C in aqueous base, the 4-aryl substituted derivatives (such as the 3-tolyl analog) extend this half-life dramatically, allowing for complete conversion in cross-coupling without requiring massive reagent excesses.

Evidence DimensionAqueous basic half-life (t1/2) at 60°C (pH ~10)
Target Compound Data>12 hours (Inferred for 4-arylfuran-2-boronic acids)
Comparator Or Baseline<30 minutes (Unsubstituted furan-2-boronic acid)
Quantified Difference>24-fold increase in hydrolytic stability
ConditionsAqueous basic media (e.g., K3PO4/H2O/THF), 60°C

Reduces the required stoichiometric equivalents from >2.5 to near 1.1, directly lowering procurement volumes and minimizing organic waste.

Process Solubility and Formulation Compatibility

In industrial scale-up, the solubility of intermediates in standard solvents like toluene is a critical procurement factor. Symmetric planar molecules, such as 4-phenylfuran-2-boronic acid, tend to form rigid crystal lattices that resist dissolution. The meta-methyl group in 4-(3-Tolyl)furan-2-boronic acid disrupts this packing, significantly increasing its solubility limit in moderately polar and non-polar solvents [1]. This allows for higher concentration reaction streams and prevents line-clogging in continuous flow systems.

Evidence DimensionSolubility limit in Toluene at 25°C
Target Compound Data>150 mg/mL (Inferred for m-tolyl derivatives)
Comparator Or Baseline<50 mg/mL (4-Phenylfuran-2-boronic acid baseline)
Quantified Difference~3x higher solubility concentration
ConditionsStandard ambient temperature and pressure, Toluene solvent

Enables high-concentration batch or continuous flow processing, maximizing reactor throughput and reducing solvent procurement costs.

Atom Economy and Active Mass Yield

Buyers often default to pinacol (pin) esters for stability, but this comes at a severe cost to atom economy. Procuring the free 4-(3-Tolyl)furan-2-boronic acid (MW 202.01) instead of its pinacol ester derivative (MW 284.16) delivers approximately 40% more of the active coupling moiety per kilogram purchased [1]. Furthermore, the free acid avoids the generation of pinacol waste during the reaction and bypasses the need for the aggressive activation conditions sometimes required to initiate transmetalation from stable esters.

Evidence DimensionActive coupling mass per kilogram procured
Target Compound Data~100% active moiety availability (MW 202.01 g/mol)
Comparator Or Baseline~71% active moiety availability (4-(3-Tolyl)furan-2-boronic acid pinacol ester, MW 284.16 g/mol)
Quantified Difference40.6% higher atom economy per unit mass
ConditionsStandard procurement mass calculations

Lowers the absolute mass required for procurement by ~30% for the same molar scale, directly reducing shipping, storage, and raw material costs.

Large-Scale Suzuki-Miyaura Cross-Couplings

Ideal for pharmaceutical intermediate synthesis where the enhanced protodeboronation resistance allows for near-stoichiometric loading, reducing waste and raw material costs compared to unsubstituted furan boronic acids [1].

Continuous Flow API Manufacturing

The enhanced solubility profile of the m-tolyl derivative in non-polar solvents like toluene makes it a highly practical choice for flow chemistry, preventing precipitation and line blockages that frequently plague symmetric analogs [2].

Synthesis of Non-Aggregating OLED Emitters

When used as a building block for optoelectronic materials, the meta-substitution enforces an asymmetric twist in the final molecule, effectively suppressing Aggregation-Caused Quenching (ACQ) and improving solid-state luminescence compared to symmetric phenyl derivatives [2].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

202.0801244 g/mol

Monoisotopic Mass

202.0801244 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-23-2023

Explore Compound Types